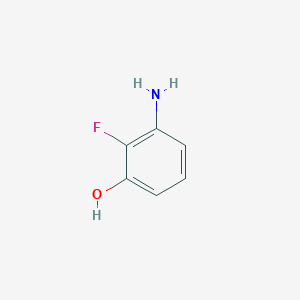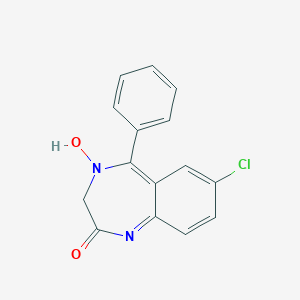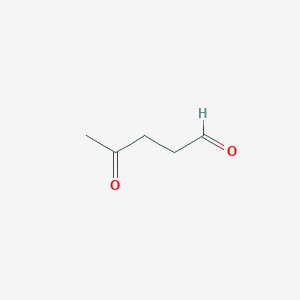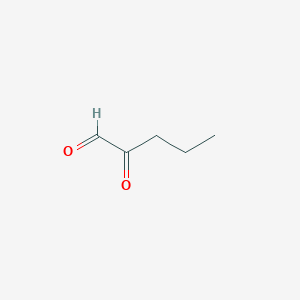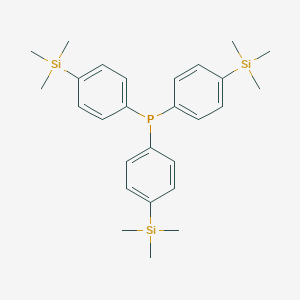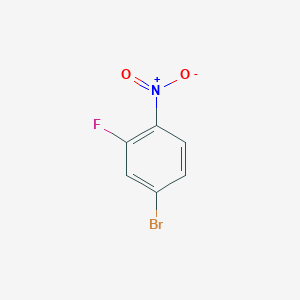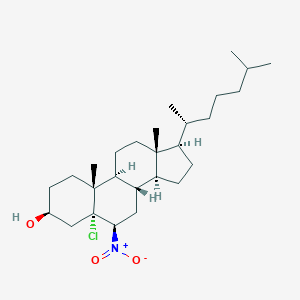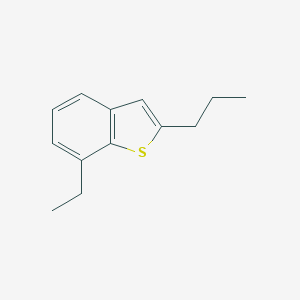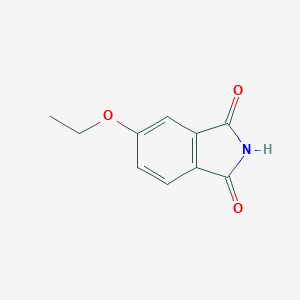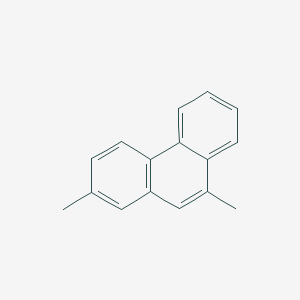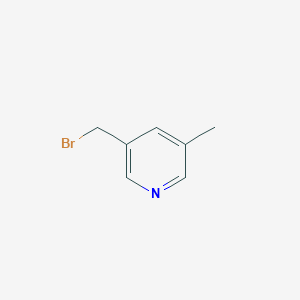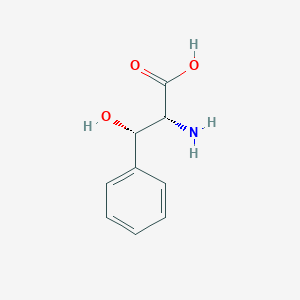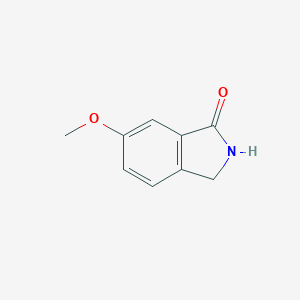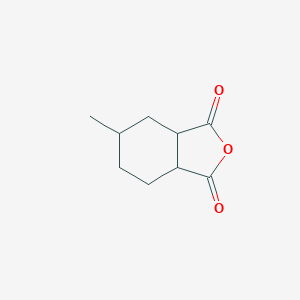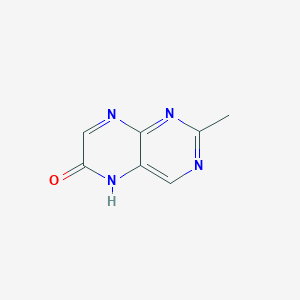
2-Methyl-6-pteridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-pteridinol is a compound that belongs to the pteridine family of organic compounds. It is a colorless crystalline solid that is soluble in water and ethanol. 2-Methyl-6-pteridinol is an important intermediate in the synthesis of folic acid, a vitamin that is essential for human health. This compound has been extensively studied for its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-pteridinol is not fully understood. However, studies have suggested that this compound may act as a cofactor for enzymes involved in the biosynthesis of folic acid.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-6-pteridinol has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may have antioxidant properties and may help to protect cells from oxidative damage. It has also been shown to have potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-6-pteridinol in lab experiments is that it is readily available and relatively inexpensive. However, one limitation of using this compound is that it can be difficult to purify, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-Methyl-6-pteridinol. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of new synthetic methods for the production of 2-Methyl-6-pteridinol and other pteridine derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-Methyl-6-pteridinol involves several steps. The first step is the condensation of 2-amino-4-methylpyrimidine with formic acid to form 2-formyl-4-methylpyrimidine. This intermediate is then reacted with dihydroxyacetone to form 2-methyl-6-hydroxymethylpyrimidine. The final step involves the reduction of this compound to form 2-Methyl-6-pteridinol.
Aplicaciones Científicas De Investigación
2-Methyl-6-pteridinol has been used in several scientific research applications. One of the main uses of this compound is in the synthesis of folic acid, which is essential for DNA synthesis and repair. It has also been used as a precursor for the synthesis of other pteridine derivatives, which have potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
16041-25-1 |
|---|---|
Nombre del producto |
2-Methyl-6-pteridinol |
Fórmula molecular |
C7H6N4O |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
2-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12) |
Clave InChI |
UASJWLAVJXEMIA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
SMILES canónico |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Sinónimos |
2-Methyl-6(5H)-pteridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



